Lipophilicity Comparison with Des-CF₃ and Methyl Analogs
The 2-trifluoromethyl group introduces a substantial increase in lipophilicity relative to non-fluorinated chromone analogs. The target compound has a computed XLogP3 of 4.4 [1], whereas the des‑CF₃ analog 7-methoxy-3-phenyl-4H-chromen-4-one (CAS 1218-80-0) exhibits an XLogP3 of approximately 3.2 [2]. This difference of 1.2 log units corresponds to a roughly 16‑fold higher partition coefficient, which can significantly impact membrane permeability, tissue distribution, and metabolic clearance.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 7-methoxy-3-phenyl-4H-chromen-4-one (des‑CF₃): XLogP3 ≈ 3.2 |
| Quantified Difference | Δ XLogP3 ≈ 1.2 (≈ 16‑fold higher partitioning) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeation and CNS penetration, but also increases the risk of metabolic liability; quantitative knowledge of this difference is essential for selecting the right analog for a given target profile.
- [1] PubChem Compound Summary for CID 746442, 7-Methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one. View Source
- [2] PubChem Compound Summary for CID 537519, 7-Methoxy-3-phenyl-4H-chromen-4-one. View Source
